molecular formula C10H14N4O2 B2545857 3-Nitro-6-(piperidin-1-yl)pyridin-2-amine CAS No. 883722-47-2

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine

Cat. No.: B2545857
CAS No.: 883722-47-2
M. Wt: 222.248
InChI Key: MNRFRZSDKIPNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine is a heterocyclic compound that features a piperidine ring attached to a pyridine ring, which is further substituted with a nitro group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6-(piperidin-1-yl)pyridin-2-amine typically involves the nucleophilic substitution of a halogenated pyridine derivative with piperidine, followed by nitration and amination reactions. One common synthetic route includes:

    Nucleophilic Substitution: Reacting 2-chloro-6-nitropyridine with piperidine in the presence of a base such as potassium carbonate to form 3-nitro-6-(piperidin-1-yl)pyridine.

    Amination: Introducing an amine group at the 2-position of the pyridine ring through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides, bases like potassium carbonate.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

    Reduction: 3-Amino-6-(piperidin-1-yl)pyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Nitro-6-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperidine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.

    Pyridine Derivatives: Compounds such as 2-amino-6-chloro-3-nitropyridine and N-(pyridin-4-yl)pyridin-4-amine have similar structural features and applications.

Uniqueness

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine is unique due to the combination of the piperidine and pyridine rings with a nitro group and an amine group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-nitro-6-piperidin-1-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-10-8(14(15)16)4-5-9(12-10)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRFRZSDKIPNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.